molecular formula C16H18N4O B3006681 N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide CAS No. 67790-05-0

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide

Cat. No.: B3006681
CAS No.: 67790-05-0
M. Wt: 282.347
InChI Key: QTLGWFRBRJWQGK-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Scientific Research Applications

Catalytic Behavior in Hydrogen Evolution

N'-Phenyl-3-(2-phenylhydrazono)butanehydrazide derivatives demonstrate significant catalytic activities in hydrogen evolution. For instance, a study by Yang et al. (2021) on a nickel complex derived from a related compound showed promising results in electrochemical and photochemical-driven hydrogen evolution, indicating potential applications in sustainable energy production (Yang et al., 2021).

Anticancer Properties

Compounds structurally related to this compound have shown potential as anticancer agents. Gomha et al. (2017) synthesized thiazole and thiadiazole derivatives incorporating similar moieties and found them to exhibit significant anticancer activities, particularly against hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antioxidant Properties

Research by Puntel et al. (2008) on oxime derivatives, closely related to this compound, revealed their potential as antioxidants. The study found that these compounds can significantly decrease hydrogen peroxide-induced lipid peroxidation, suggesting their potential use as therapeutic antioxidants (Puntel et al., 2008).

Applications in Sensor Technology

Compounds derived from this compound have been used in developing selective sensors. Kopylovich et al. (2011) utilized a related compound for copper-selective poly(vinyl) chloride membrane electrodes, indicating the potential for these compounds in sensor development and environmental monitoring (Kopylovich et al., 2011).

Chemical Structure and Tautomerism Studies

Studies on the tautomerism and structural properties of compounds similar to this compound provide insights into their chemical behavior. Fatiadi and Isbell (1966) conducted research on the phenylhydrazono-phenylazo tautomerism, which is crucial for understanding the chemical properties and reactivity of these compounds (Fatiadi & Isbell, 1966).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(3E)-N'-phenyl-3-(phenylhydrazinylidene)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13(17-18-14-8-4-2-5-9-14)12-16(21)20-19-15-10-6-3-7-11-15/h2-11,18-19H,12H2,1H3,(H,20,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLGWFRBRJWQGK-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.